molecular formula C15H9Cl2NO2 B8317157 4-Chloro-1-(2-chloro-benzyl)-1H-indole-2,3-dione

4-Chloro-1-(2-chloro-benzyl)-1H-indole-2,3-dione

Cat. No. B8317157
M. Wt: 306.1 g/mol
InChI Key: ODUGOPYHJVYRGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07250442B2

Procedure details

Partially dissolve 4-chloro isatin (118 mg, 0.65 mmol) in acetonitrile (4 mL). Add 2-tert-butylimino-2-diethylamino-1,3-dimethyl-perhydro-1,3,2-diazaphosphorine (0.207 ml, 0.72 mmol) and after 5 min add 2-chlorobenzyl bromide (0.084 mL, 0.65 mmol). After 4 h dilute with ethyl acetate (50 mL) and wash with 1N HCl (2×20 mL), water, and brine. Dry (Na2SO4), filter and concentrate in vacuo to give 188 mg (94%) of the title compound as crude material as a red solid. MS (ES): m/z=306 (M+1).
Quantity
118 mg
Type
reactant
Reaction Step One
Quantity
0.207 mL
Type
reactant
Reaction Step Two
Quantity
0.084 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
94%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[C:4](=[O:12])[C:5](=[O:11])[NH:6]2.C(N=P1(N(CC)CC)N(C)CCCN1C)(C)(C)C.[Cl:31][C:32]1[CH:39]=[CH:38][CH:37]=[CH:36][C:33]=1[CH2:34]Br>C(#N)C.C(OCC)(=O)C>[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[C:4](=[O:12])[C:5](=[O:11])[N:6]2[CH2:34][C:33]1[CH:36]=[CH:37][CH:38]=[CH:39][C:32]=1[Cl:31]

Inputs

Step One
Name
Quantity
118 mg
Type
reactant
Smiles
ClC1=C2C(C(NC2=CC=C1)=O)=O
Step Two
Name
Quantity
0.207 mL
Type
reactant
Smiles
C(C)(C)(C)N=P1(N(CCCN1C)C)N(CC)CC
Name
Quantity
0.084 mL
Type
reactant
Smiles
ClC1=C(CBr)C=CC=C1
Step Three
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
wash with 1N HCl (2×20 mL), water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C(C(N(C2=CC=C1)CC1=C(C=CC=C1)Cl)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 188 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.